molecular formula C7H7BrO B031395 4-Bromo-3-methylphenol CAS No. 14472-14-1

4-Bromo-3-methylphenol

Cat. No.: B031395
CAS No.: 14472-14-1
M. Wt: 187.03 g/mol
InChI Key: GPOQODYGMUTOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methylphenol is a brominated phenol with the molecular formula C7H7BrO. It is also known as 4-Bromo-m-cresol. This compound is characterized by a bromine atom substituted at the fourth position and a methyl group at the third position on the phenol ring. It is a white to off-white crystalline powder or chunks .

Mechanism of Action

Target of Action

4-Bromo-3-methylphenol is a brominated phenol . The primary target of this compound is the respiratory system . It is known to cause irritation to the respiratory system .

Mode of Action

It is known to cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response.

Biochemical Pathways

Given its irritant effects on the respiratory system , it may be inferred that it affects pathways related to inflammation and immune response.

Pharmacokinetics

Its lipophilicity suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dose, route of administration, and individual patient characteristics.

Result of Action

Its known irritant effects suggest that it may cause inflammation and damage to cells in the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylphenol can be synthesized from m-cresol through a bromination reaction. The process involves the reaction of m-cresol with bromine in the presence of a suitable solvent like chloroform. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors and controlled addition of bromine to m-cresol. The reaction mixture is maintained at low temperatures using cryogenic baths. After the reaction, the product is purified through crystallization and distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: The major product is 3-methylphenol.

Scientific Research Applications

4-Bromo-3-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

4-Bromo-3-methylphenol can be compared with other brominated phenols and methylphenols:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-bromo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOQODYGMUTOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162791
Record name 4-Bromo-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14472-14-1
Record name 4-Bromo-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14472-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014472141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-m-cresol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTP3W6RV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylphenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methylphenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-methylphenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-methylphenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-methylphenol
Reactant of Route 6
4-Bromo-3-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.